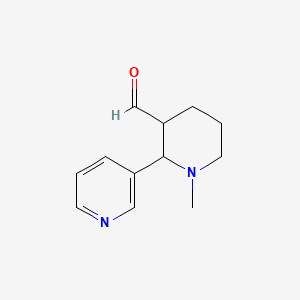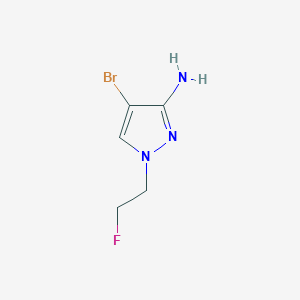
4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-1H-pyrazole.
Fluoroethylation: The 4-bromo-1H-pyrazole undergoes a nucleophilic substitution reaction with 2-fluoroethylamine under controlled conditions to introduce the fluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of the bromine and fluoroethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole
- 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
Eigenschaften
Molekularformel |
C5H7BrFN3 |
|---|---|
Molekulargewicht |
208.03 g/mol |
IUPAC-Name |
4-bromo-1-(2-fluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H7BrFN3/c6-4-3-10(2-1-7)9-5(4)8/h3H,1-2H2,(H2,8,9) |
InChI-Schlüssel |
IHKMGDCBVRNTEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CCF)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


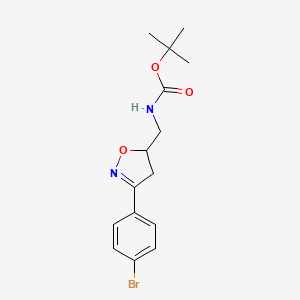
![3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11786098.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11786105.png)
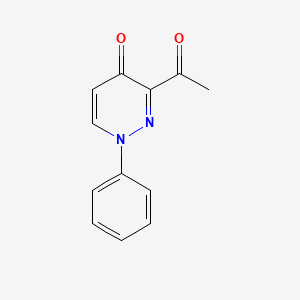



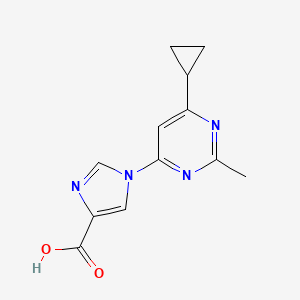
![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
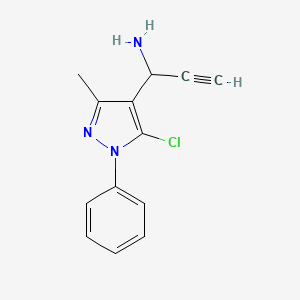
![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)
![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![2-Chloro-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11786178.png)
